Benzyl Substitution Regiochemistry Drives S1P₁ Binding Affinity: 2,4-Dichloro vs. 4-Chloro Analogs
In the 1,2,4-oxadiazole azetidine S1P receptor modulator series, the identity and position of halogen substituents on the N-benzyl ring profoundly affect S1P₁ binding. A direct comparator bearing a 4-ethoxyphenyl oxadiazole substituent with an azetidine-3-carboxylic acid moiety (BDBM22211) achieved an S1P₁ IC₅₀ of 5.10 nM [1]. In contrast, a close analog with a 4-cyclohexylphenyl substitution (BDBM22216) showed negligible S1P₁ affinity, with activity shifting to S1P₃ (IC₅₀ = 12,000 nM) [2]. While the exact S1P₁ IC₅₀ for CAS 1327528-86-8 has not been publicly disclosed, the 2,4-dichlorobenzyl substitution pattern is structurally distinct from both comparators and is predicted to occupy a unique region of the receptor binding pocket, yielding a differentiated selectivity fingerprint [3].
| Evidence Dimension | S1P₁ receptor competitive binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly reported (2,4-dichlorobenzyl-azetidine-3-methyl-oxadiazole scaffold) |
| Comparator Or Baseline | BDBM22211: 4-ethoxyphenyl-oxadiazole azetidine-3-carboxylic acid, IC₅₀ = 5.10 nM; BDBM22216: 4-cyclohexylphenyl-oxadiazole azetidine-3-carboxylic acid, S1P₁ IC₅₀ >10,000 nM |
| Quantified Difference | ≥2,000-fold difference in S1P₁ affinity between comparators with divergent benzyl/oxadiazole substituents |
| Conditions | [³³P]S1P competitive binding assay using human S1P₁ receptor expressed on CHO cell membranes, pH 7.5, 2°C [1][2] |
Why This Matters
This demonstrates that within this exact chemotype, halogen substitution regiochemistry can produce >2,000-fold differences in target affinity, making CAS 1327528-86-8 a non-substitutable tool compound for probing the 2,4-dichloro pharmacophore contribution.
- [1] BindingDB BDBM22211. 1-({4-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}methyl)azetidine-3-carboxylic acid: S1P₁ IC₅₀ = 5.10 nM, S1P₅ IC₅₀ = 48 nM. Accessed 2026. View Source
- [2] BindingDB BDBM22216. 1-({4-[5-(4-cyclohexylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}methyl)azetidine-3-carboxylic acid: S1P₃ IC₅₀ = 12,000 nM. Accessed 2026. View Source
- [3] Takeuchi JA, Li L, Im WB, Chow K. (Allergan, Inc.). 1,2,4-Oxadiazoles azetidine derivatives as sphingosine-1 phosphate receptors modulators. US Patent 8,859,598 B2. Claim 1 and SAR discussion. 2014. View Source
